2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid
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Overview
Description
2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound with the molecular formula C6H8BrN3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne.
Attachment of the Butanoic Acid Moiety: The final step involves the attachment of the butanoic acid moiety to the brominated triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the butanoic acid moiety.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Condensation Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly used for esterification and amidation reactions.
Major Products Formed
Substitution Reactions: New triazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the butanoic acid moiety.
Condensation Reactions: Esters or amides of this compound.
Scientific Research Applications
2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid, known for its broad range of biological activities.
5-Bromo-1H-1,2,4-triazole: A closely related compound with similar chemical properties but lacking the butanoic acid moiety.
2-(1H-1,2,4-triazol-1-yl)acetic acid: Another derivative with a shorter carbon chain, used in similar applications.
Uniqueness
This compound is unique due to the presence of both the brominated triazole ring and the butanoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(5-bromo-1,2,4-triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-4(5(11)12)10-6(7)8-3-9-10/h3-4H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOSBEVTSSGVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=NC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798723-20-2 |
Source
|
Record name | 2-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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